molecular formula C14H13F3N2O3 B12575817 (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate CAS No. 637318-19-5

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate

Cat. No.: B12575817
CAS No.: 637318-19-5
M. Wt: 314.26 g/mol
InChI Key: OCBXEFXIHRFOOL-UHFFFAOYSA-N
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Description

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate is a chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure is characterized by a 4-methoxyphenyl group at the 1-position and a bioisostere trifluoromethyl group at the 3-position of the pyrazole ring, with an acetoxymethyl group at the 5-position. The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals, as it can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . Pyrazole derivatives are extensively investigated as inhibitors for various enzymes, particularly metalloproteases . Compounds with a 3-(trifluoromethyl)-1-aryl-1H-pyrazole structure have been identified as potent and selective inhibitors for metalloproteases of the astacin family, such as meprin α and meprin β . These proteases are emerging as important drug targets linked to conditions including cancer, fibrotic diseases, Alzheimer's disease, and inflammatory disorders . The specific substitution pattern on this pyrazole core suggests its primary value lies in early-stage drug discovery and chemical biology, serving as a key intermediate or lead compound for developing novel therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR), optimize potency and selectivity against specific enzyme targets, and elucidate the pathophysiological roles of various proteases. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

637318-19-5

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl acetate

InChI

InChI=1S/C14H13F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3

InChI Key

OCBXEFXIHRFOOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=NN1C2=CC=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl acetate typically follows a sequence involving:

  • Formation of the pyrazole ring via cyclization of hydrazine derivatives with appropriate diketones or β-dicarbonyl compounds.
  • Introduction of the trifluoromethyl group either by using trifluoromethylated precursors or via trifluoromethylation reactions.
  • Functionalization of the pyrazole ring at the 5-position with a methyl acetate substituent through esterification or substitution reactions.

Preparation of the Pyrazole Core

The pyrazole nucleus is commonly synthesized by condensation of 4-methoxyphenyl hydrazine with trifluoromethyl-substituted β-diketones or β-ketoesters. For example, hydrazine derivatives react with trifluoromethylated diketones under reflux in ethanol or other suitable solvents to afford the pyrazole ring system. This step is often followed by purification via flash column chromatography using solvent systems such as n-hexane:ethyl acetate (95:5) to isolate the pyrazole intermediate with high purity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 3-position of the pyrazole ring is introduced either by:

  • Using trifluoromethylated diketones as starting materials, which are prepared by Claisen condensation of trifluoromethylated esters (e.g., ethyl trifluoroacetate) with substituted acetophenones in the presence of sodium methoxide base.
  • Direct trifluoromethylation of pyrazole intermediates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of fluoride sources (e.g., KF) and copper catalysts (CuI) in polar aprotic solvents like DMF at room temperature.

The choice of method depends on the availability of starting materials and desired reaction conditions. The use of trifluoromethylated diketones is a well-established route providing good yields and regioselectivity.

Functionalization to Methyl Acetate Derivative

The methyl acetate group at the 5-position of the pyrazole ring is introduced by:

  • Alkylation of the pyrazol-5-yl methanol intermediate with acetylating agents such as acetic anhydride or acetyl chloride under mild conditions.
  • Alternatively, direct esterification of the pyrazol-5-yl methanol with acetic acid derivatives in the presence of coupling agents or catalysts.

The pyrazol-5-yl methanol intermediate can be obtained by reduction of the corresponding aldehyde or by nucleophilic substitution reactions on halogenated pyrazole derivatives.

Representative Experimental Procedure

A typical preparation involves:

Step Reagents & Conditions Outcome
1. Pyrazole formation 4-Methoxyphenyl hydrazine hydrochloride (1 mmol), trifluoromethyl diketone (1 mmol), ethanol, reflux overnight Formation of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
2. Purification Flash column chromatography (n-hexane:ethyl acetate 95:5) Pure pyrazole intermediate
3. Methyl acetate introduction Pyrazol-5-yl methanol intermediate, acetic anhydride, pyridine, 0 °C to room temp, 2 h (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl acetate
4. Final purification Flash chromatography or recrystallization Target compound isolated in high purity

Optimization and Yield Data

Optimization studies indicate:

  • Microwave-assisted synthesis can accelerate pyrazole ring formation, reducing reaction times to minutes at 100 °C with yields around 70%.
  • The use of copper catalysts and fluoride ions enhances trifluoromethylation efficiency, with yields up to 72% in one-pot sequential reactions.
  • Temperature control during esterification is critical to avoid decomposition; reactions at 0 °C to room temperature provide optimal yields.
Reaction Step Conditions Yield (%) Notes
Pyrazole formation Reflux ethanol, 12-16 h 65-75 Microwave can reduce time to 5 min
Trifluoromethylation CuI, KF, DMF, rt, 12 h 60-72 One-pot protocols available
Esterification Acetic anhydride, pyridine, 0-25 °C, 2 h 70-80 Avoid high temp to prevent side reactions

Analytical Characterization

The synthesized compound is characterized by:

  • ^1H NMR and ^13C NMR spectroscopy confirming the pyrazole ring and methoxyphenyl substituent.
  • High-resolution mass spectrometry (HRMS) confirming molecular weight consistent with C12H11F3NO3.
  • Purity assessment by thin-layer chromatography (TLC) and chromatographic techniques.

Chemical Reactions Analysis

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetate group may also undergo hydrolysis, releasing the active pyrazole derivative, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes critical structural and functional distinctions between Compound A and its analogs:

Compound Name / ID Substituents (Position 1, 3, 5) Molecular Formula Key Functional Groups Applications
Compound A 4-Methoxyphenyl (1), CF₃ (3), methyl acetate (5) C₁₇H₁₆F₃N₂O₃ Trifluoromethyl, methoxy, ester Pharmaceutical intermediate, potential COX inhibitor
SC-560 () 4-Methoxyphenyl (1), CF₃ (3), 4-chlorophenyl (5) C₁₇H₁₂ClF₃N₂O Chlorophenyl, methoxy Selective COX-1 inhibitor
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () 4-Methoxyphenyl (1), CF₃ (3), 3,4,5-trimethoxyphenyl (5) C₂₀H₁₉F₃N₂O₄ Trimethoxy, trifluoromethyl Anticancer agent (hypothesized)
Ethyl 2-[1-methyl-3-CF₃-1H-pyrazol-5-yl]acetate () Methyl (1), CF₃ (3), ethyl acetate (5) C₉H₁₁F₃N₂O₂ Ethyl ester, methyl Agrochemical intermediate
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine () 4-Methoxyphenyl (1), 4-methylphenyl (3), NH₂ (5) C₁₇H₁₇N₃O Amine, methyl Antioxidant or kinase inhibitor candidate

Physicochemical Properties

  • Solubility : The methyl acetate group in Compound A enhances aqueous solubility compared to SC-560 (chlorophenyl substituent) and the trimethoxyphenyl analog (), which has higher lipophilicity due to aromatic methoxy groups .
  • Crystallinity : The trimethoxyphenyl analog crystallizes in the P-1 space group with a density of 1.414 g/cm³ (), while Compound A’s ester group may reduce crystallization propensity, favoring amorphous solid forms .
  • Stability : The trifluoromethyl group in all analogs confers thermal and oxidative stability, but the methyl acetate in Compound A is susceptible to hydrolysis under basic conditions, unlike SC-560’s chlorophenyl group .

Biological Activity

The compound (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its implications in drug development, particularly for anti-inflammatory and anticancer applications.

  • Molecular Formula : C13H12F3N2O2
  • Molecular Weight : 286.24 g/mol
  • CAS Number : 218632-10-1

Synthesis

The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate typically involves:

  • Starting Materials : 4-methoxyphenylhydrazine and trifluoroacetylacetone.
  • Cyclization Reaction : Conducted under acidic or basic conditions to form the pyrazole ring.
  • Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate, exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves:

  • Microtubule Destabilization : Compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis is confirmed by increased caspase-3 activity in treated cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes that play crucial roles in inflammation and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways involved in growth and apoptosis.

Comparative Analysis

A comparative analysis of this compound with other pyrazole derivatives reveals unique properties attributed to the trifluoromethyl and methoxyphenyl substitutions. These modifications enhance lipophilicity and biological activity compared to structurally similar compounds.

Compound NameMolecular WeightBiological Activity
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate286.24 g/molAnticancer, Anti-inflammatory
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole256.22 g/molAntimicrobial, Anticancer
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole352.74 g/molAnticancer

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM . The compound also enhanced caspase activity significantly at higher concentrations.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of pyrazole derivatives, demonstrating that compounds similar to (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

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